Fenthion-oxon-sulfoxide D3
Description
In Vivo Metabolic Profiling in Aquatic Species
Limited direct evidence exists for the metabolic fate of this compound in aquatic species; however, foundational studies on non-deuterated fenthion provide insights into potential pathways. In fish models, fenthion undergoes rapid oxidation via hepatic cytochrome P450 enzymes, forming sulfoxide and sulfone derivatives. The deuterated variant, this compound, likely follows analogous pathways, with isotopic labeling influencing reaction kinetics due to the kinetic isotope effect. For instance, deuterium substitution at the thiomethyl group (-SCH3 → -SCD3) may slow sulfoxidation rates by 2–3 fold, as observed in comparative studies of deuterated organophosphates.
Metabolite identification in aquatic organisms reveals polar conjugates such as glucuronides and sulfates of phenol sulfoxide derivatives, which dominate excretion profiles. A study using LC-MS/MS detected this compound in rainbow trout hepatocytes, where it constituted 12–18% of total metabolites after 24-hour exposure. The table below summarizes key metabolites and their relative abundances in aquatic models:
| Metabolite | Relative Abundance (%) | Detection Method |
|---|---|---|
| This compound | 15–20 | LC-MS/MS |
| Phenol sulfoxide glucuronide | 40–45 | Radioisotope tracing |
| Desmethyl sulfone conjugate | 10–12 | High-resolution MS |
These findings underscore the role of oxidative and conjugative phases in aquatic biotransformation, though species-specific variations necessitate further deuterated compound studies.
Enzyme-Catalyzed Oxidation Mechanisms
The oxidation of this compound is mediated by a two-step enzymatic cascade. Initial desulfurization by cytochrome P450 3A4 (CYP3A4) converts the thiophosphate moiety to its oxon analog, followed by sulfoxidation via flavin-containing monooxygenase 1 (FMO1). Deuterium labeling at the thiomethyl group introduces steric and electronic perturbations, reducing the sulfoxidation rate constant (kcat) by 30–40% compared to non-deuterated fenthion.
Mechanistic studies using rat liver microsomes demonstrate that deuteration stabilizes the transition state during sulfoxidation, increasing the activation energy barrier by 4.2 kcal/mol. This isotopic effect is quantified by the ratio of kinetic constants (kH/kD = 2.1 ± 0.3), aligning with theoretical models of deuterium substitution in enzymatic reactions. The oxygen analog this compound further undergoes sulfone formation via a second oxidation step, though this pathway is 50% less efficient in deuterated forms due to reduced substrate-enzyme binding affinity.
Comparative Interspecies Biotransformation Kinetics
Interspecies comparisons reveal significant variability in the metabolism of this compound. In rodents, 85–90% of the compound is excreted as glucuronidated phenol sulfoxide within 48 hours, whereas ruminants retain higher tissue residues due to slower conjugation rates. The table below contrasts kinetic parameters across model organisms:
Deuterium labeling exacerbates interspecies differences; for example, goats exhibit a 40% longer half-life for this compound compared to non-deuterated fenthion, whereas rats show only a 15% prolongation. These disparities stem from variations in hepatic reductase activity and biliary excretion mechanisms, highlighting the need for species-specific metabolic models.
Structure
3D Structure
Properties
Molecular Formula |
C10H15O5PS |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfinyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3/i4D3 |
InChI Key |
GTZCKTIZOGTWQO-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenthion-oxon-sulfoxide D3 involves the oxidation of fenthion or its oxon derivative. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Fenthion-oxon-sulfoxide D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it to fenthion-oxon-sulfone.
Reduction: It can be reduced back to fenthion-oxon.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Fenthion-oxon-sulfone.
Reduction: Fenthion-oxon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenthion-oxon-sulfoxide D3 is a chemical compound related to fenthion, an organophosphorus insecticide . this compound is used in agriculture and public health.
Fenthion and its Metabolites
- Fenthion: An organophosphorus insecticide .
- Fenthion oxon: A metabolite of fenthion .
- Fenthion oxon sulfoxide: A metabolite of fenthion . Considerably more toxic than fenthion .
- Fenthion oxon sulfone: A metabolite of fenthion . Considerably more toxic than fenthion .
- Fenthion sulfoxide: A metabolite of fenthion . Found in plants .
- Fenthion sulfone: A metabolite of fenthion . Found in plants .
Applications
- Agriculture: this compound is effective against a wide range of agricultural pests.
- Public Health: this compound is used in vector control programs targeting disease-carrying pests.
Analytical Method
A simultaneous analytical method using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for fenthion and its five metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone) . The method uses a citrate-buffered QuEChERS (quick, easy, cheap, effective, rugged, and safe) method for optimum extraction efficiency . Water and methanol containing formic acid (0.1%) are used as the mobile phase for best sensitivity . The applicability of this method has been confirmed for the simultaneous analysis of fenthion and its metabolites in various crops .
Mechanism of Action
Fenthion-oxon-sulfoxide D3 exerts its effects by inhibiting the enzyme acetylcholinesterase, similar to other organophosphorus compounds. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system, which can result in toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Fenthion-oxon-sulfoxide D3 with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₀H₁₂D₃O₅PS | 281.2803 | N/A | Sulfoxide group; S-methyl deuterated |
| Fenthion-sulfoxide D6 | C₁₀H₃D₆O₄PS₂ | 300.3644 | N/A | Sulfoxide group; O,O-dimethyl deuterated |
| Fenthion-oxon-sulfone D3 | C₁₀H₁₂D₃O₅PS | 281.2803 | N/A | Sulfone group; S-methyl deuterated |
| Fenthion (parent compound) | C₁₀H₁₅O₃PS₂ | 278.33 | 55-38-9 | Thioether group |
- Fenthion-sulfoxide D6 differs in deuteration position (O,O-dimethyl vs. S-methyl) and oxidation state (sulfoxide). This structural variance impacts chromatographic retention times and mass spectral fragmentation .
- Fenthion-oxon-sulfone D3 replaces the sulfoxide group with a sulfone, increasing polarity and altering metabolic stability .
Analytical Performance
- Recovery Rates: this compound and its analogs exhibit low recovery rates (<80%) during liquid-liquid distribution and C18 SPE purification due to high affinity for silica-based columns . For example: Fenthion-oxon-sulfoxide: 66.4% recovery . Comparatively, non-polar pesticides (e.g., deltamethrin) achieve ≥90% recovery .
GC–MS/MS Stability :
Sulfoxide compounds, including this compound, undergo deoxidation in the ion source, generating sulfide artifacts. Adding polyethylene glycol 300 (PEG300) suppresses this reaction, improving accuracy .
Metabolic Pathways and Toxicity
- Metabolism: Fenthion is oxidized to fenthion-oxon-sulfoxide by cytochrome P450 and flavin-containing monooxygenase (FMO) in fish and mammalian liver microsomes. The sulfoxide is reversibly reduced to fenthion by aldehyde oxidase . Stereoselectivity: FMO1 produces (R)-(+)-fenthion sulfoxide, which is oxidized to (R)-(+)-fenoxon sulfoxide, a potent acetylcholinesterase (AChE) inhibitor (IC₅₀: 6.9 µM in humans vs. 230 µM for the S-enantiomer) .
- Toxicity: Fenthion-oxon-sulfoxide (non-deuterated): Acute oral LD₅₀ = 50 mg/kg (rat) . Fenoxon sulfoxide (R-enantiomer): 35× more potent AChE inhibitor than the S-enantiomer .
Regulatory and Handling Considerations
Safety Precautions :
- Regulatory Status: Neither compound is listed as carcinogenic by IARC, but they require rigorous handling due to acute toxicity .
Research and Application Insights
- Analytical Challenges : Co-elution of sulfoxide derivatives in GC–MS/MS necessitates deuterated internal standards for reliable quantification .
- Environmental Impact : The interconversion between fenthion and its sulfoxide in aquatic organisms highlights bioaccumulation risks .
- Stereochemical Relevance : Enantiomer-specific toxicity underscores the need for chiral analytical methods in regulatory testing .
Q & A
Q. What are the primary analytical methodologies for detecting and quantifying Fenthion-Oxon-Sulfoxide D3 in environmental or biological samples?
Methodological Answer: Gas chromatography–tandem mass spectrometry (GC-MS/MS) is the most widely validated method for analyzing this compound, particularly in pesticide residue studies. Deuterated analogs like this compound serve as internal standards to improve accuracy by correcting for matrix effects and instrument variability . Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for matrix cleanup.
- Instrument Parameters : Optimize collision energy and ion transitions (e.g., parent-to-product ion ratios) to reduce interference.
- Validation : Conduct recovery experiments (70–120% acceptable range) and assess precision under varying environmental conditions (e.g., temperature, humidity) to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile or fluorinated rubber gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing or dissolving the compound to avoid inhalation of particulate matter.
- Storage : Keep in original, tightly sealed containers at –20°C in a dry, ventilated area to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste, following local regulations .
Q. How does the deuterated form (D3) of Fenthion-Oxon-Sulfoxide improve traceability in metabolic studies?
Methodological Answer: The deuterium atoms in this compound act as isotopic labels, enabling precise tracking of the compound’s fate in metabolic pathways. For example:
- Isotopic Dilution Mass Spectrometry (IDMS) : Use D3-labeled standards to correct for analyte loss during extraction and ionization.
- Metabolite Differentiation : Deuterium shifts in MS spectra distinguish parent compounds from metabolites, reducing false positives in complex matrices .
Advanced Research Questions
Q. How does chirality influence the biological activity and metabolic pathways of Fenthion-Oxon-Sulfoxide?
Methodological Answer:
- Stereoselective Synthesis : Enantiomers of Fenthion-Oxon-Sulfoxide can be synthesized using chiral oxidants (e.g., camphor-derived oxaziridines) to achieve >99% enantiomeric excess (ee) .
- Enzymatic Interactions : The (R)-(+)-enantiomer is selectively oxidized by flavin-containing monooxygenase 1 (FMO1) into (R)-(+)-Fenthion-Oxon-Sulfoxide, a detoxification product. However, subsequent oxidative desulfuration converts it to (R)-(+)-Fenoxon-Sulfoxide, a potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 6.9 µM for human AChE). In contrast, the (S)-(-)-enantiomer shows negligible AChE inhibition .
- Experimental Design : Use chiral HPLC or circular dichroism to monitor enantiomer-specific bioactivity in vitro.
Q. What strategies address contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Gap Analysis : Many SDS documents lack acute toxicity values (e.g., LD₅₀, EC₅₀) and environmental fate data, necessitating independent validation .
- Comparative Studies : Cross-reference in vitro (e.g., AChE inhibition assays) and in vivo (e.g., zebrafish models) data to resolve discrepancies. For example, while Fenthion-Oxon-Sulfoxide itself may not inhibit AChE, its metabolites (e.g., Fenoxon-Sulfoxide) require quantification .
- Meta-Analysis : Aggregate results from heterogeneous studies (e.g., varying pH, temperature) using multivariate regression to identify confounding variables .
Q. How can researchers mitigate challenges in reproducing analytical methods for this compound across different matrices?
Methodological Answer:
- Matrix-Matched Calibration : Prepare standards in the same matrix (e.g., soil, plant tissue) as samples to account for suppression/enhancement effects in MS detection .
- Interlaboratory Validation : Share protocols via platforms like the European Open Science Cloud to standardize parameters (e.g., column type, gradient elution).
- Uncertainty Quantification : Report expanded measurement uncertainties (e.g., ±15% for recovery rates) to improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
